(5E)-1-(3,4-dimethylphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule featuring multiple functional groups, including phenyl, nitrophenyl, furan, and diazinane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane ring, followed by the introduction of the phenyl, nitrophenyl, and furan groups through various coupling reactions. Key reagents often include organolithium compounds, Grignard reagents, and transition metal catalysts. The reaction conditions usually involve inert atmospheres, low temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl and furan groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitro group will produce the corresponding amine.
Scientific Research Applications
(5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, the nitrophenyl group could interact with cellular proteins, leading to changes in gene expression or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-THIOXO-1,3-DIAZINANE-4,6-DIONE
- (5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-OXO-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of (5E)-1-(3,4-DIMETHYLPHENYL)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfur and nitro groups, along with the furan ring, provides a versatile platform for further modifications and applications in various fields.
Properties
Molecular Formula |
C29H21N3O5S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H21N3O5S/c1-18-8-11-23(16-19(18)2)31-28(34)25(27(33)30(29(31)38)21-6-4-3-5-7-21)17-24-14-15-26(37-24)20-9-12-22(13-10-20)32(35)36/h3-17H,1-2H3/b25-17+ |
InChI Key |
BVEURLXEQQBTAU-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N(C2=S)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5)C |
Origin of Product |
United States |
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